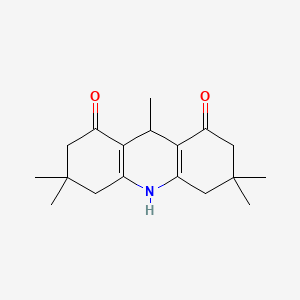

3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Description

Properties

Molecular Formula |

C18H25NO2 |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

3,3,6,6,9-pentamethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C18H25NO2/c1-10-15-11(6-17(2,3)8-13(15)20)19-12-7-18(4,5)9-14(21)16(10)12/h10,19H,6-9H2,1-5H3 |

InChI Key |

BZTGVBSTOUKXCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CC(CC2=O)(C)C)NC3=C1C(=O)CC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a tandem Michael addition and cyclization mechanism under reflux in acetic acid. The ethylidene bridge in the bis-dione precursor dictates the methyl substitution at position 9, while the 5,5-dimethyl groups on the cyclohexane rings contribute to the 3,3,6,6-methyl substituents. A representative procedure involves:

- Refluxing 2,2'-ethylidenebis(5,5-dimethylcyclohexane-1,3-dione) (2 g, 6.5 mmol) with a primary amine (e.g., 4-fluoroaniline, 6.5 mmol) in acetic acid (25 mL) for 7 hours.

- Concentrating the mixture, precipitating the product on ice, and recrystallizing from chloroform/methanol (2:1).

This method yields the acridinedione core in 72.3% purity, with the amine determining the substituent at position 10. For the unsubstituted variant, ammonia or ammonium salts may be explored, though literature examples predominantly use aryl amines.

Structural Modifications via Bis-Dione Precursors

Varying the bis-dione’s alkylidene bridge enables precise control over the methyl substitution pattern:

The ethylidene bridge is critical for introducing the 9-methyl group, while longer bridges (e.g., butylidene) yield bulkier alkyl substituents.

Catalytic and Solvent Effects

β-Cyclodextrin-Mediated Synthesis

Recent advancements employ β-cyclodextrin (β-CD) as a supramolecular catalyst in multicomponent reactions. While primarily used for N-aminopolyhydroquinolines, this method could be adapted for acridinediones by modifying reactants:

- Combine 2,2'-ethylidenebis(5,5-dimethylcyclohexane-1,3-dione) , an aldehyde (e.g., formaldehyde), and hydrazine hydrate in water.

- Reflux at 80°C with β-CD (5 mol%) to achieve cyclization.

This eco-friendly approach avoids harsh acids and improves atom economy, though yields for acridinediones remain unreported.

Solvent Optimization

Polar aprotic solvents (e.g., DMF) enhance reaction rates but reduce yields due to side reactions. Acetic acid remains optimal, balancing proton availability and solubility.

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis confirms the product’s structure:

X-ray Diffraction

Scientific Research Applications

3,3,6,6,9-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3,3,6,6,9-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Melting Points and Spectral Data

†Estimated based on reduced crystal packing efficiency compared to aryl-substituted analogs.

Solubility and Lipophilicity

- Aryl-substituted derivatives: Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to aromatic π-systems and polar substituents (e.g., -CN, -NO₂) .

- Pentamethyl derivative: Higher lipophilicity (logP ~3.5–4.0) due to five methyl groups, favoring solubility in nonpolar solvents (e.g., CHCl₃, ether) .

Cytotoxicity and Antimicrobial Potential

‡Data from MTT assays against HeLa or MCF-7 cell lines.

Key Research Findings and Implications

Substituent-Driven Reactivity : Aryl groups at C9 enhance electronic conjugation and biological activity, whereas methyl groups favor steric stabilization and lipophilicity .

Synthetic Flexibility : Microwave-assisted and solvent-free protocols improve yields and reduce reaction times for aryl-substituted analogs, suggesting applicability to pentamethyl derivatives .

Biological Trade-offs : While aryl substituents improve cytotoxicity, methyl groups may enhance metabolic stability, warranting further pharmacokinetic studies .

Biological Activity

3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C15H24N2O2

- Molecular Weight : 252.37 g/mol

- CAS Number : 63364-38-5

Anticancer Properties

Research indicates that derivatives of the compound exhibit significant anticancer activity. A study assessing the cytotoxic effects of related compounds on various cancer cell lines revealed promising results. The MTT assay was employed to measure cell viability after treatment with increasing concentrations of the compound.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1 | <10 | B16-F10 |

| 2 | <20 | HT-29 |

| 3 | >50 | HepG2 |

The above table summarizes the half-maximal inhibitory concentration (IC50) values for different derivatives against selected cancer lines. Compounds 1 and 2 demonstrated potent cytotoxicity with IC50 values below 20 μM across multiple lines .

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. The compounds were shown to activate apoptotic pathways significantly after 24 hours of treatment. For instance:

- B16-F10 : 48% apoptosis at 72 hours.

- HT-29 : 55% apoptosis at 72 hours.

- HepG2 : 53% apoptosis at 72 hours.

These findings suggest that the compound may disrupt mitochondrial function or activate caspase pathways leading to programmed cell death .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various derivatives of the compound on three cancer cell lines (B16-F10 melanoma, HT-29 colon adenocarcinoma, and HepG2 hepatocyte carcinoma). The results indicated that specific structural modifications significantly enhanced the potency of these compounds.

Clinical Implications

The potential use of this compound in therapeutic applications is being explored. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent.

Q & A

Q. How can the synthesis of 3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione be optimized using multicomponent reactions?

- Methodological Answer : Optimize via solvent selection (e.g., ethanol or toluene), catalyst screening (e.g., Baker’s yeast for green synthesis), and temperature control (80–100°C). Use one-pot protocols to minimize intermediates, as demonstrated for analogous acridinediones . Monitor reaction progress with thin-layer chromatography (TLC) and characterize intermediates via H/C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Assign methyl groups (δ 0.88–1.06 ppm) and aromatic protons (δ 7.0–7.4 ppm) using H and C NMR. Confirm stereochemistry via HETCOR or NOESY .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions) using single-crystal analysis .

- Elemental analysis : Verify purity (e.g., C, H, N percentages) .

Q. How can the crystal structure of this compound be determined experimentally?

Q. What are common impurities in its synthesis, and how are they identified?

- Methodological Answer : Detect byproducts (e.g., uncyclized intermediates) via HPLC or GC-MS. Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Confirm elimination of impurities via H NMR peak integration and mass spectrometry .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational models be resolved?

- Methodological Answer : Cross-validate using density functional theory (DFT) for optimized geometries and NMR chemical shift predictions (e.g., B3LYP/6-31G*). Adjust computational parameters (solvent models, basis sets) to align with experimental conditions. Discrepancies in aromatic proton shifts may arise from solvent polarity effects .

Q. What computational approaches are effective for modeling its reaction mechanism?

- Methodological Answer : Use molecular dynamics (MD) simulations to track transition states in multicomponent reactions. Apply COMSOL Multiphysics for heat/mass transfer modeling in reaction optimization. Integrate AI-driven tools (e.g., automated parameter adjustment) to predict optimal synthetic pathways .

Q. How do substituent effects (e.g., methyl vs. aryl groups) influence its reactivity?

- Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing groups. Compare reaction rates (kinetic studies) and steric effects via X-ray crystallography. For example, bulky substituents at C9 may hinder cyclization, requiring higher temperatures .

Q. What experimental design strategies are recommended for optimizing reaction conditions?

- Methodological Answer : Employ factorial design (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Orthogonal arrays (Taguchi method) reduce experimental runs while maximizing data robustness .

Q. How can its potential as a fluorescent probe or pharmaceutical intermediate be evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.